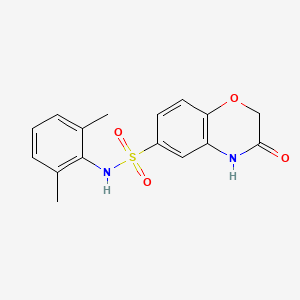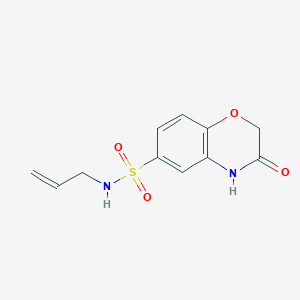
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Descripción general
Descripción
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as COB-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology. COB-1 is a benzoxazine derivative that has shown promising results in various biological assays, including antitumor, anti-inflammatory, and antiviral activities.
Mecanismo De Acción
The mechanism of action of COB-1 is not fully understood, but studies have suggested that it may act through multiple pathways. COB-1 has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. COB-1 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
COB-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that COB-1 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. COB-1 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. In addition, COB-1 has been shown to inhibit the replication of several viruses, including HIV-1, influenza A virus, and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COB-1 has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities with high purity. COB-1 has also been shown to be stable under various conditions, making it suitable for long-term storage and transport. However, COB-1 has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. COB-1 also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
For research on COB-1 include:
1. Investigation of the mechanism of action of COB-1 in cancer cells and viral infections.
2. Development of more efficient synthesis methods for COB-1.
3. Evaluation of the efficacy of COB-1 in animal models of cancer and viral infections.
4. Optimization of the formulation of COB-1 to improve its solubility and bioavailability.
5. Identification of potential drug targets for COB-1 in cancer and viral infections.
In conclusion, COB-1 is a synthetic compound that has shown promising results in various biological assays. COB-1 has potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of COB-1 and to optimize its efficacy in vivo.
Aplicaciones Científicas De Investigación
COB-1 has been extensively studied for its potential applications in various fields of medicine and biotechnology. In vitro studies have shown that COB-1 exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. COB-1 has also been shown to possess anti-inflammatory and antiviral activities, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c14-11-6-17-10-4-3-8(5-9(10)12-11)18(15,16)13-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCQNMPKSQCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4304465.png)
![6-(1,3-benzodioxol-5-ylmethylene)-2-(3,4-diethoxybenzyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4304488.png)
![3a,9b-dimethyl-1-(2-phenylethyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4304492.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4304519.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-pyrrolidin-1-ylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4304523.png)


![ethyl 4,5-dimethyl-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4304541.png)

![N-[2-(4-chlorophenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304571.png)
![4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B4304577.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4304582.png)
![2-(1-adamantyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4304586.png)